![molecular formula C22H30N2O3 B6125303 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound acts on various receptors in the body, including the opioid receptors, the serotonin receptors, and the adrenergic receptors. By acting on these receptors, this compound is able to modulate pain perception, reduce inflammation, and prevent seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one are not fully understood. However, studies have shown that this compound is able to reduce pain perception, inflammation, and seizures in animal models. Additionally, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure, which allows for the development of new therapeutic agents. Additionally, this compound has been shown to have potential applications in various scientific research fields, making it a versatile compound. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are many potential future directions for 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new pain relievers and antiepileptic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential anticancer properties. Furthermore, the development of new synthesis methods for this compound could increase its availability and allow for larger-scale studies.
Synthesemethoden
The synthesis of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step involves the synthesis of the intermediate compound, 4-methoxyphenylacetic acid. This is followed by the synthesis of the key intermediate, 2-(4-methoxyphenyl)acetyl-1-cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline. The final step involves the spirocyclization of the key intermediate to form the target compound.
Wissenschaftliche Forschungsanwendungen
7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research fields. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the development of new antiepileptic drugs. Furthermore, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
7-(cyclobutylmethyl)-2-[2-(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-19-8-6-17(7-9-19)14-20(25)24-13-11-22(16-24)10-3-12-23(21(22)26)15-18-4-2-5-18/h6-9,18H,2-5,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMRJWXAFSRJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.